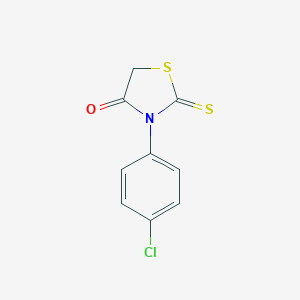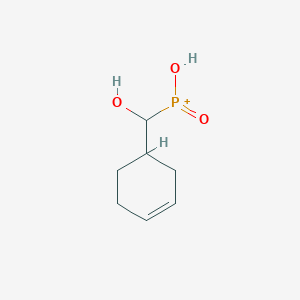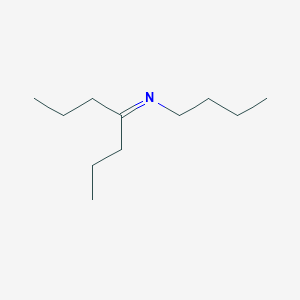
1-Butanamine, N-(1-propylbutylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanamine, N-(1-propylbutylidene)- is a chemical compound that belongs to the family of substituted phenethylamines. It is also known as 4-Methyl-2,5-dimethoxy-N-(1-propylbutylidene) benzeneethanamine or MPBD. This compound has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
科学的研究の応用
1-Butanamine, N-(1-propylbutylidene)- has been studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit significant binding affinity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, perception, and cognition. Therefore, the compound has been studied for its potential use in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia.
作用機序
The mechanism of action of 1-Butanamine, N-(1-propylbutylidene)- involves its binding to the 5-HT2A receptor. This binding leads to the activation of the receptor and subsequent signaling pathways that result in changes in neurotransmitter release and neuronal activity. The exact mechanism of action is not fully understood, but it is believed to involve the modulation of dopaminergic and glutamatergic neurotransmission.
生化学的および生理学的効果
Studies have shown that 1-Butanamine, N-(1-propylbutylidene)- can induce a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, body temperature, and respiration rate. The compound has also been found to induce hallucinations, altered perception, and changes in mood and cognition.
実験室実験の利点と制限
One advantage of using 1-Butanamine, N-(1-propylbutylidene)- in lab experiments is its high binding affinity for the 5-HT2A receptor. This makes it a useful tool for studying the receptor's function and potential therapeutic targets. However, one limitation is its potential for inducing hallucinations and other psychoactive effects. This can make it difficult to interpret the results of experiments and can pose a risk to researchers.
将来の方向性
There are several future directions for the study of 1-Butanamine, N-(1-propylbutylidene)-. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Further research is needed to determine its efficacy and safety in humans. Another direction is the study of its mechanism of action and its potential for modulating neurotransmission. This could lead to the development of new drugs for the treatment of neurological disorders. Additionally, the compound could be used as a tool for studying the function of the 5-HT2A receptor and its role in various physiological processes.
Conclusion:
In conclusion, 1-Butanamine, N-(1-propylbutylidene)- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its high binding affinity for the 5-HT2A receptor makes it a useful tool for studying the receptor's function and potential therapeutic targets. However, its potential for inducing psychoactive effects poses a risk to researchers. Further research is needed to determine its efficacy and safety in humans and its potential for the development of new drugs for the treatment of neurological disorders.
合成法
The synthesis of 1-Butanamine, N-(1-propylbutylidene)- involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using sodium borohydride to obtain 2,5-dimethoxyphenethylamine. The final step involves the alkylation of this compound using 1-bromobutane and potassium carbonate to obtain 1-Butanamine, N-(1-propylbutylidene)-.
特性
CAS番号 |
10599-80-1 |
|---|---|
製品名 |
1-Butanamine, N-(1-propylbutylidene)- |
分子式 |
C11H23N |
分子量 |
169.31 g/mol |
IUPAC名 |
N-butylheptan-4-imine |
InChI |
InChI=1S/C11H23N/c1-4-7-10-12-11(8-5-2)9-6-3/h4-10H2,1-3H3 |
InChIキー |
KPXGPWSHFIXKSZ-UHFFFAOYSA-N |
SMILES |
CCCCN=C(CCC)CCC |
正規SMILES |
CCCCN=C(CCC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



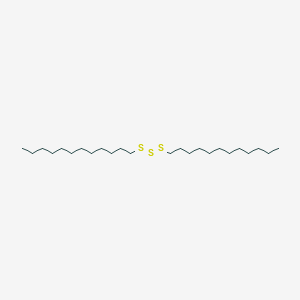
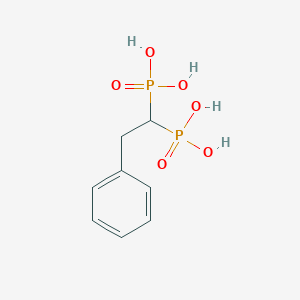
![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)
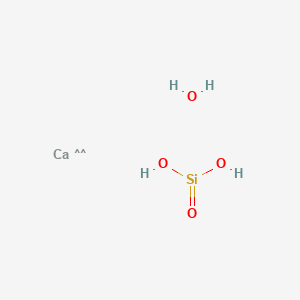

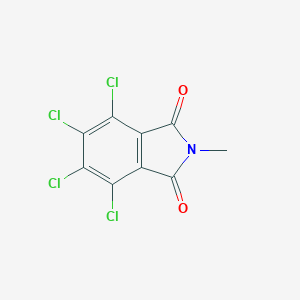
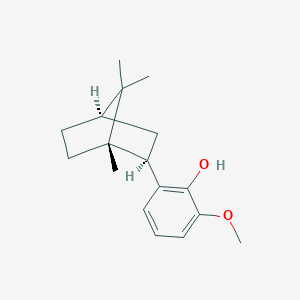
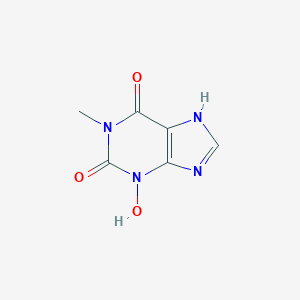
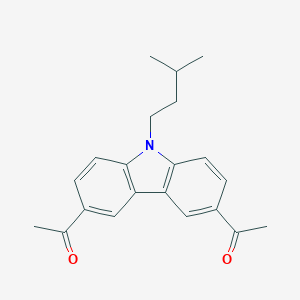

![6-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B75860.png)
